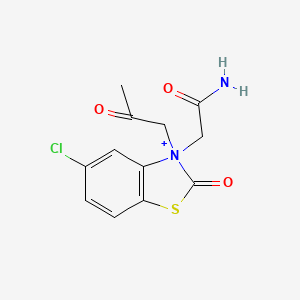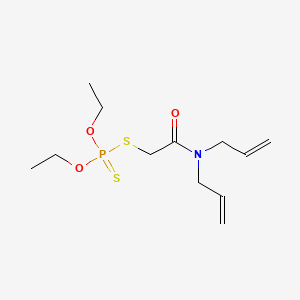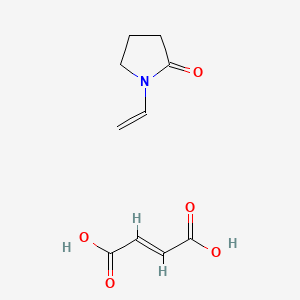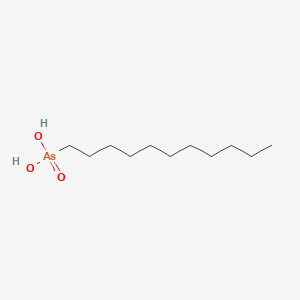
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety fused with an indole structure, and a benzoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate typically involves multi-step organic reactions. One common method involves the oxidative dehydrogenation and ring opening of hydroxy lactam or methoxy lactam to furnish isoquinolin-1-yl benzoic acids. This process is often carried out in the presence of molecular iodine under sealed tube conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of isoquinolin-1-yl benzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in
属性
CAS 编号 |
32410-02-9 |
|---|---|
分子式 |
C24H16N2O3 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
(3-isoquinolin-1-yl-2-oxo-1H-indol-3-yl) benzoate |
InChI |
InChI=1S/C24H16N2O3/c27-22(17-9-2-1-3-10-17)29-24(19-12-6-7-13-20(19)26-23(24)28)21-18-11-5-4-8-16(18)14-15-25-21/h1-15H,(H,26,28) |
InChI 键 |
NLXGUYUPJOFWEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2(C3=CC=CC=C3NC2=O)C4=NC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)


![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)






![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
